3-(1-Ethyl-1H-indol-3-yl)-propionic acid
Description
3-(1-Ethyl-1H-indol-3-yl)-propionic acid is a synthetic indole derivative characterized by an ethyl group substituted at the nitrogen atom of the indole ring and a propionic acid side chain at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl group, which may enhance membrane permeability compared to simpler indole analogs like 3-(1H-indol-3-yl)propionic acid (C11H11NO2, MW 189.214) .
Properties
IUPAC Name |
3-(1-ethylindol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-14-9-10(7-8-13(15)16)11-5-3-4-6-12(11)14/h3-6,9H,2,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILYAVVCDYJNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-indol-3-yl)-propionic acid typically involves the alkylation of indole derivatives. One common method is the reaction of 1-ethylindole with a suitable propionic acid derivative under acidic or basic conditions. For instance, the reaction can be carried out using ethyl bromoacetate in the presence of a base like sodium hydride, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde, while reduction could produce 3-(1-ethyl-1H-indol-3-yl)-propanol.
Scientific Research Applications
Antimicrobial Properties
One of the most promising applications of 3-(1-Ethyl-1H-indol-3-yl)-propionic acid is its antimicrobial activity. A study demonstrated that this compound exhibited significant bactericidal effects against Mycobacterium tuberculosis. In in vivo experiments using CD-1 mice, administration of the compound at a dosage of 5 mg/kg resulted in a seven-fold reduction in bacterial load in the spleen compared to untreated controls . This suggests potential as an adjunct therapy for tuberculosis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Bactericidal Activity (log reduction) | MIC (μM) |
|---|---|---|
| M. tuberculosis | 7-fold reduction | < 10 |
| M. bovis BCG | Not specified | Not specified |
| S. aureus | Not specified | Not specified |
Neuroprotective Effects
Research has indicated that compounds structurally related to this compound may exhibit neuroprotective properties. The ethyl substitution on the indole nitrogen enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier .
Case Study 1: Tuberculosis Treatment
In a controlled study, mice infected with M. tuberculosis were treated with this compound alongside standard treatments. The results showed that this compound significantly reduced bacterial loads compared to controls receiving only conventional therapy. The study highlighted the importance of exploring such compounds as potential adjuncts in anti-tuberculosis regimens .
Case Study 2: Gut Microbiota Interaction
Another study focused on the interaction between gut microbiota and indole derivatives, including this compound. It was found that this compound is produced by gut bacteria and may influence gut health and metabolic processes. The implications for dietary supplements or functional foods are noteworthy, suggesting a role in promoting gut health through microbiota modulation .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-indol-3-yl)-propionic acid involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit enzymes like tyrosinase, which is involved in melanin synthesis . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Indole Moieties
a. Substituent Effects on the Indole Nitrogen
- 3-(1H-Indol-3-yl)propionic Acid (C11H11NO2): Lacks substituents on the indole nitrogen, resulting in lower molecular weight (189.214) and reduced lipophilicity compared to the ethyl-substituted target compound. This simpler analog is widely studied for its role in microbial metabolism and antioxidant activity .
- 3-(1-Ethyl-2-methyl-1H-indol-3-yl)-propionic Acid (CAS 883539-99-9): Features both ethyl and methyl groups on the indole ring.
- 2-Cyano-3-(1-phenyl-1H-indol-3-yl)propanoic Acid: Incorporates a phenyl group on the indole nitrogen and a cyano group on the propionic chain. The electron-withdrawing cyano group may enhance reactivity in enzyme inhibition, as seen in NLRP3 inflammasome studies .
b. Modifications on the Propionic Acid Chain
- 2-Hydroxy-3-(1-methyl-1H-indol-3-yl)propanoic Acid: A hydroxyl group on the propionic chain introduces hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability compared to the target compound .
- 3-(2-Benzhydryl-1H-indol-3-yl)propanoic Acid (CAS 53924-31-5): The benzhydryl group significantly increases molecular bulk, likely hindering penetration into hydrophobic binding pockets .
Non-Indole Propionic Acid Derivatives
- 3-(4-Hydroxyphenyl)propionic Acid: Demonstrates antioxidant activity (TEAC = 0.579) due to the phenolic hydroxyl group. Unlike indole derivatives, this compound is a known gut microbiota metabolite .
Key Contrasts and Implications
- Bioactivity: Indole derivatives with electron-withdrawing groups (e.g., cyano in ) show targeted enzyme inhibition, whereas alkyl-substituted analogs may prioritize membrane interaction.
- Metabolic Stability : Unlike microbial metabolites such as 3-(3-hydroxyphenyl)propionic acid , the synthetic target compound is less prone to rapid degradation, offering advantages in drug design.
Biological Activity
3-(1-Ethyl-1H-indol-3-yl)-propionic acid (also referred to as 3-Ethylindolepropionic acid) is a compound characterized by its unique structure, which includes an indole ring substituted with an ethyl group and a propionic acid side chain. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- Structure : Contains an indole core with an ethyl substitution on the nitrogen and a propionic acid moiety.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. The indole structure allows for interactions with receptors and enzymes, influencing cellular processes such as apoptosis and inflammation. The propionic acid group may enhance solubility and facilitate interactions with biological membranes, potentially affecting drug absorption and distribution.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) [µg/mL] |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly concerning its effects on human cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways:
| Cell Line | IC50 [µM] | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| HCT116 | 15 | Inhibition of cell proliferation |
In vitro studies demonstrated that this compound could significantly reduce cell viability in these cancer cell lines, indicating its potential as a therapeutic agent .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It is hypothesized to mitigate oxidative stress in neuronal cells, thereby potentially preventing neurodegenerative diseases. Research has shown that it can reduce lipoperoxidation and inhibit the synthesis of pro-inflammatory cytokines in neuronal cultures, suggesting a protective role against neuroinflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacteria, showing promise as a new class of antibiotics.
- Cancer Cell Line Study : Research conducted at the University of Groningen found that the compound exhibited higher cytotoxicity against cancerous cells compared to healthy cells, reinforcing its potential in cancer therapy .
- Neuroprotection Research : A study investigating the effects on neuroinflammation revealed that treatment with this compound significantly reduced markers of oxidative stress in neuronal models, suggesting therapeutic applications in neurodegenerative conditions like Alzheimer's disease .
Q & A
Q. What analytical techniques are recommended for characterizing the structural purity of 3-(1-Ethyl-1H-indol-3-yl)-propionic acid in synthetic samples?
- Methodological Answer: Structural purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton and carbon environments, high-performance liquid chromatography (HPLC) with UV detection for quantifying impurities, and mass spectrometry (MS) to validate molecular weight (e.g., MW 189.21 g/mol for related indolepropionic acids) . For crystalline samples, X-ray diffraction (XRD) may resolve stereochemical ambiguities. Calibration against reference standards (e.g., NIST-certified compounds) ensures accuracy .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hygroscopic degradation. Use desiccants to minimize moisture absorption. During handling, wear nitrile gloves, lab coats, and safety goggles. For respiratory protection in powder form, use NIOSH-approved N95 masks. Avoid contact with strong acids/bases, as indole derivatives may undergo ring-opening reactions .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield in multi-step routes to this compound?
- Methodological Answer: Optimize alkylation steps (e.g., ethylation of indole precursors) using phase-transfer catalysts like tetrabutylammonium bromide to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for polar intermediates, toluene for Friedel-Crafts reactions). Employ design of experiments (DoE) to evaluate temperature, catalyst loading, and reaction time. For example, microwave-assisted synthesis may reduce reaction times by 50% compared to conventional heating .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across assay systems?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cell line variability. Standardize protocols by:
- Using identical buffer systems (e.g., PBS at pH 7.4 for in vitro assays).
- Validating compound solubility via dynamic light scattering (DLS) to confirm monomeric dispersion.
- Performing comparative studies with structurally related indole derivatives (e.g., 3-indolepropionic acid) to isolate substituent effects .
- Applying orthogonal assays (e.g., radioligand binding and enzyme inhibition) to cross-validate target engagement .
Q. What mechanistic insights guide the study of this compound’s enzyme inhibition properties?
- Methodological Answer: Conduct enzyme kinetics (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). For acetylcholinesterase (AChE) studies, use Ellman’s assay to measure thiocholine production, comparing IC₅₀ values with controls like donepezil. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions at catalytic sites. Validate findings with site-directed mutagenesis of key residues (e.g., Trp86 in AChE) .
Q. How can researchers assess the compound’s stability under varying physiological conditions?
- Methodological Answer: Perform accelerated stability testing:
- Thermal stability: Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–72 hours, analyzing degradation via LC-MS.
- Photostability: Expose to UV light (320–400 nm) and quantify photoproducts using HPLC-DAD.
- Oxidative stability: Treat with H₂O₂ (3% v/v) and monitor oxidation byproducts (e.g., indole ring hydroxylation) .
Data Analysis and Interpretation
Q. How should researchers address variability in bioactivity data caused by assay interference?
- Methodological Answer: Implement counter-screens to rule out false positives:
Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer: Use QSAR (quantitative structure-activity relationship) models to correlate substituent modifications with LogP and solubility. Predict metabolic sites with CYP450 isoform docking (e.g., CYP3A4). ADMET predictors (e.g., SwissADME) can prioritize derivatives with improved oral bioavailability and reduced hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
